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Zavondemstat L-lysine

Cat. No.: B12384449
M. Wt: 577.7 g/mol
InChI Key: APYKYNJSDFVPGX-FKFGKEJVSA-N
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Description

Contextualization of Histone Demethylases in Gene Regulation

Gene expression is intricately controlled by the structural organization of chromatin, a complex of DNA and proteins (primarily histones) in the cell nucleus. Post-translational modifications of histone proteins, such as methylation, play a pivotal role in this regulation. nih.gov Histone methylation, the addition of methyl groups to histone tails, can either activate or repress gene transcription depending on the specific site and degree of methylation. cellmolbiol.orgnih.gov

For a long time, histone methylation was considered a permanent mark. However, the discovery of histone demethylases revealed that this process is dynamic. creative-biogene.com These enzymes remove methyl groups from histones, thereby reversing the methylation marks and providing a critical layer of gene expression control. cellmolbiol.orgcellmolbiol.org There are two main classes of histone lysine (B10760008) demethylases: the lysine-specific demethylase 1 (LSD1) family and the much larger family of Jumonji C (JmjC) domain-containing histone demethylases. cellmolbiol.orgcellmolbiol.org

Significance of the Lysine Demethylase 4 (KDM4) Family in Chromatin Dynamics

The Lysine Demethylase 4 (KDM4) subfamily, also known as JMJD2, belongs to the JmjC domain-containing group of enzymes. sdbonline.orgnih.gov This family comprises four main members in mammals: KDM4A, KDM4B, KDM4C, and KDM4D. mdpi.com These enzymes are crucial for regulating chromatin structure and gene expression by specifically removing di- and tri-methylation from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). sdbonline.orgresearchgate.net

The KDM4 family plays a vital role in various cellular processes, including DNA repair, cell cycle progression, and maintaining the pluripotency of embryonic stem cells. nih.govnih.gove-century.us By removing repressive marks like H3K9me3, KDM4 enzymes can facilitate the transition from a condensed, transcriptionally silent chromatin state (heterochromatin) to a more open, active state (euchromatin), thereby enabling gene expression. nih.govnus.edu.sg

Rationale for Epigenetic Modulation via KDM4 Inhibition in Disease Research

Dysregulation of KDM4 activity has been implicated in the development and progression of various diseases, particularly cancer. e-century.usnih.gov Overexpression or amplification of KDM4 genes is frequently observed in numerous cancers, including breast, prostate, colorectal, and lung cancer. mdpi.comresearchgate.netnih.gov This overexpression can lead to aberrant gene expression patterns that promote tumorigenic processes such as increased proliferation, evasion of cell death (apoptosis), and metastasis. researchgate.netnus.edu.sg

The critical role of the KDM4 family in cancer biology makes it an attractive therapeutic target. nih.gov Inhibiting KDM4 enzymes offers a strategy to "reprogram" the epigenetic landscape of cancer cells, potentially restoring normal gene expression patterns and curbing tumor growth. ascopubs.org Due to the functional redundancy among the KDM4 isoforms, a pan-inhibitor that targets multiple members of the family is considered a more effective therapeutic approach than a selective inhibitor of a single isoform. nih.govnus.edu.sg

Overview of Zavondemstat (B10856581) as a Pan-KDM4 Inhibitor

Zavondemstat (L-lysine) is a novel, orally available, small-molecule inhibitor that targets the KDM4 family of histone demethylases. oup.comselleckchem.com It is classified as a pan-KDM4 inhibitor, meaning it is designed to inhibit the activity of multiple KDM4 isoforms (KDM4A-D). nih.govselleckchem.com This broad activity is significant because different KDM4 isoforms can be overexpressed in various cancer types, and they can have overlapping functions. nih.gov

Preclinical studies have demonstrated that Zavondemstat has potent anti-proliferative effects across a range of cancer cell lines and in vivo models. nih.govascopubs.org By inhibiting KDM4, Zavondemstat is believed to alter the epigenetic state of cancer cells, leading to the inhibition of pathways that drive tumor growth and survival. ascopubs.org Early-phase clinical trials have been initiated to evaluate Zavondemstat in patients with advanced solid tumors. ascopubs.orgoup.comspringer.com

Interactive Data Table: Zavondemstat (L-lysine) Key Information

FeatureDescription
Compound Name Zavondemstat (L-lysine)
Synonyms TACH101, QC8222
Target Pan-inhibitor of KDM4 histone demethylases (KDM4A, KDM4B, KDM4C, KDM4D)
Mechanism of Action Inhibits the removal of methyl groups from histone H3 at lysines 9 and 36
Therapeutic Rationale To reverse epigenetic dysregulation in diseases like cancer
Development Stage Clinical trials for advanced solid tumors

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H43N5O5 B12384449 Zavondemstat L-lysine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H43N5O5

Molecular Weight

577.7 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;3-[[(4R)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid

InChI

InChI=1S/C26H29N3O3.C6H14N2O2/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31;7-4-2-1-3-5(8)6(9)10/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31);5H,1-4,7-8H2,(H,9,10)/t19-;5-/m00/s1

InChI Key

APYKYNJSDFVPGX-FKFGKEJVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)[C@@H](CCO3)CNC4=C(C=CN=C4)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)C(CCO3)CNC4=C(C=CN=C4)C(=O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

Molecular and Biochemical Characterization of Zavondemstat S Mechanism of Action

Enzymatic Inhibition Profile of Zavondemstat (B10856581)

Pan-Inhibition of KDM4 Isoforms (KDM4A, KDM4B, KDM4C, KDM4D)

Zavondemstat acts as a pan-inhibitor, targeting all four isoforms of the KDM4 family: KDM4A, KDM4B, KDM4C, and KDM4D. nus.edu.sgprobechem.com It demonstrates potent and selective inhibition of these isoforms. nus.edu.sgprobechem.com Research indicates that Zavondemstat is a reversible and α-ketoglutarate competitive inhibitor. probechem.com The inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, are in the low nanomolar range for the KDM4 isoforms. medkoo.comprobechem.com Specifically, Zavondemstat has been reported to have an IC50 of approximately 80 nM against all four KDM4 isoforms. probechem.com Another study reported IC50 values of 104 nM for KDM4A and KDM4D, 56 nM for KDM4B, and 35 nM for KDM4C. medchemexpress.com

Table 1: Inhibitory Activity of Zavondemstat against KDM4 Isoforms

Isoform IC50 (nM)
KDM4A 80 - 104
KDM4B 56 - 80
KDM4C 35 - 80

Selectivity Profile Against Other Histone Demethylase Families

Zavondemstat exhibits a high degree of selectivity for the KDM4 family over other families of histone demethylases. nus.edu.sgprobechem.com While it potently inhibits KDM4 isoforms, its effect on other KDM families is significantly weaker. nus.edu.sgprobechem.com For instance, it shows weak inhibition of KDM5 family members, with IC50 values ranging from 140 to 400 nM. probechem.com The potency against KDM2, KDM3, KDM6, and KDM7 family members is considerably lower. probechem.com This selectivity is a crucial aspect of its biochemical profile, as it minimizes off-target effects and potential drug-drug interactions. larvol.com

Biochemical Assay Methodologies for KDM4 Inhibition

The inhibitory activity of Zavondemstat against KDM4 enzymes is typically assessed using various biochemical assays. One common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. probechem.com This assay format is used to measure the enzymatic activity of KDM4 and the inhibitory effect of compounds like Zavondemstat. probechem.com Another method involves antibody-based fluorometric assays. nih.gov Additionally, mass spectrometry-based assays, such as ESI-TOF MS, have been employed to determine the inhibitory potential of compounds against KDM4. nih.gov These assays are crucial for quantifying the potency and selectivity of inhibitors and understanding their mechanism of action.

Impact on Histone Methylation States

Histone methylation is a key epigenetic modification that influences chromatin structure and gene expression. The KDM4 family of enzymes specifically removes methyl groups from lysine (B10760008) residues on histone H3, particularly at positions 9 and 36. nus.edu.sg By inhibiting KDM4, Zavondemstat prevents the demethylation of these histone marks, leading to an increase in their methylation levels. medkoo.com

Modulation of Tri-Methylated Histone H3 Lysine 9 (H3K9me3) Levels

Zavondemstat has been shown to block the demethylation of H3K9me3. medkoo.com H3K9me3 is generally associated with transcriptionally silent chromatin (heterochromatin). nih.govfrontiersin.org By preventing the removal of this mark, Zavondemstat leads to a sustained increase in H3K9me3 levels. medkoo.com This increase in H3K9me3 can repress oncogenic transcription programs. medkoo.com The modulation of H3K9me3 levels is a key pharmacodynamic biomarker for Zavondemstat's activity. larvol.com

Modulation of Tri-Methylated Histone H3 Lysine 36 (H3K36me3) Levels

In addition to its effect on H3K9me3, Zavondemstat also prevents the demethylation of H3K36me3. medkoo.com The role of H3K36me3 in gene regulation is more complex, being associated with both transcriptional activation and repression depending on the genomic context. nih.govresearchgate.net Zavondemstat's inhibition of KDM4 leads to a potent increase in H3K36me3 levels. probechem.com For example, in a KYSE-150 cell line engineered to overexpress KDM4C, Zavondemstat demonstrated a potent increase in H3K36me3 levels with an EC50 value of less than 0.001 µM. probechem.com This modulation of H3K36me3 levels is another important aspect of Zavondemstat's mechanism of action. medkoo.comprobechem.com

Table 2: Compound Names Mentioned

Compound Name
Zavondemstat
TACH101
QC8222

Mechanisms of Chromatin Remodeling and Transcriptional Reprogramming

Zavondemstat functions as a potent, reversible, and selective pan-inhibitor of the KDM4 isoforms A, B, C, and D. nih.govprobechem.com These enzymes are part of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases. nih.govmdpi.com The primary role of KDM4 enzymes is to remove methyl groups from di- and trimethylated lysine residues on histone tails, particularly histone H3 lysine 9 (H3K9me3) and histone H3 lysine 36 (H3K36me3). nih.govmdpi.com

The catalytic mechanism of KDM4 involves the use of 2-OG and iron as cofactors to hydroxylate the methyl group, leading to its removal as formaldehyde (B43269). Zavondemstat exerts its inhibitory effect by acting as an α-ketoglutarate (2-OG) competitive inhibitor. probechem.com It binds to the active site of the KDM4 enzymes, preventing the binding of the natural cofactor and thereby halting the demethylation process.

Inhibition of KDM4 by Zavondemstat leads to a global increase in the levels of its histone substrates, H3K9me3 and H3K36me3. probechem.com Preclinical studies have demonstrated that Zavondemstat potently increases H3K36me3 levels in cancer cell lines. probechem.com For instance, direct binding of KDM4 to the Protein Phosphatase 1 Regulatory subunit 10 (PPP1R10, also known as PNUTS) gene has been confirmed, and treatment with a KDM4 inhibitor resulted in a significant decrease in H3K36me3 at this gene locus. selleckchem.compatsnap.com

These histone marks are critical regulators of chromatin structure and gene transcription. H3K9me3 is a well-established hallmark of heterochromatin, a tightly packed form of DNA that is transcriptionally silent. An increase in H3K9me3 levels can lead to the repression of oncogenes. Conversely, H3K36me3 is typically associated with actively transcribed gene bodies and is involved in regulating processes like transcription elongation and DNA repair. By altering the landscape of these crucial epigenetic marks, Zavondemstat can induce large-scale transcriptional reprogramming. asco.orgsun-shinechem.com This epigenetic reprogramming can inhibit the drivers of tumor proliferation and dedifferentiation, ultimately leading to apoptotic cell death in cancer cells. asco.org

Table 1: Biochemical and Cellular Activity of Zavondemstat

Parameter Target/Cell Line Value Reference(s)
IC₅₀ KDM4A, KDM4B, KDM4C, KDM4D ~80 nM probechem.com
IC₅₀ KDM5 Family Members 140-400 nM probechem.com
EC₅₀ (H3K36me3 increase) KYSE-150 (Esophageal Cancer) <0.001 µM probechem.com
EC₅₀ (Apoptosis) HT-29 (Colorectal Cancer) 0.033-0.092 µM probechem.com
EC₅₀ (Apoptosis) KYSE-150 (Esophageal Cancer) 0.033-0.092 µM probechem.com
EC₅₀ (Apoptosis) MDA-MB-231 (Breast Cancer) 0.033-0.092 µM probechem.com

Structure-Activity Relationship (SAR) Studies of Zavondemstat and Related Compounds

The chemical structure of Zavondemstat is 3-[({(4R)-7-[N-methyl-4-(propan-2-yl)anilino]-3,4-dihydro-2H-1-benzopyran-4-yl}methyl)amino]pyridine-4-carboxylic acid. who.intsun-shinechem.com Its design incorporates key features essential for potent and selective inhibition of KDM4 enzymes. A critical component of its structure is the pyridine-4-carboxylic acid headgroup, which acts as a bidentate chelator for the Fe(II) ion within the enzyme's catalytic center. sun-shinechem.comresearchgate.net This motif mimics the binding of the natural cofactor, 2-oxoglutarate, making it a competitive inhibitor. researchgate.nettandfonline.com

While specific, detailed SAR studies on a series of direct Zavondemstat analogs are not extensively published in public literature, the SAR of related KDM4 inhibitors sharing similar structural motifs provides valuable insights. nih.gov For KDM4 inhibitors based on 2-OG mimicry, inhibitory potency and selectivity are heavily influenced by two main structural components: the metal-chelating headgroup and the tail region that extends into the histone substrate-binding pocket. tandfonline.comrsc.org

The Metal-Chelating Headgroup: The pyridine-carboxylic acid of Zavondemstat is a common and effective scaffold for chelating the active site iron. tandfonline.com SAR studies on other KDM4 inhibitors have shown that the orientation and electronic properties of this group are crucial for activity. For example, in related series, the Z-isomer of a compound which lacked the proper pyridine-based chelation moiety showed almost no activity, highlighting the necessity of this interaction. tandfonline.com

The Substrate-Binding Tail: The large, hydrophobic tail of Zavondemstat, comprising the dihydro-benzopyran linked to a substituted aniline, occupies the pocket typically filled by the histone substrate. sun-shinechem.com SAR studies on other inhibitor classes, such as those with an 8-hydroxyquinoline (B1678124) core, demonstrate that modifications in this region are key to achieving selectivity not only between KDM subfamilies but also among different 2-OG-dependent oxygenases. rsc.org For instance, introducing different substituents on this part of the molecule can create specific interactions with amino acid residues that differ between KDM4 and other demethylases like KDM5 or KDM6. tandfonline.comrsc.org

Zavondemstat's design as a pan-KDM4 inhibitor with high selectivity over other KDM families suggests its structure is optimized to fit conserved features within the KDM4A-D active sites while avoiding productive interactions with non-target demethylases. nih.govprobechem.com

Table 2: Comparative Inhibitory Activity of Selected KDM4 Inhibitors

Compound Chemical Class/Scaffold Target(s) IC₅₀ Reference(s)
Zavondemstat (TACH101) Pyridine-carboxylic acid Pan-KDM4 (A-D) ~80 nM probechem.com
IOX1 8-Hydroxyquinoline Broad-spectrum JmjC KDM4A: 2.1 µM, KDM4C: 1.6 µM mdpi.com
JIB-04 Pyridine-based Pan-JmjC (KDM4/5/6) KDM4A: 230 nM, KDM4C: 445 nM mdpi.com
QC6352 3-Aminoisonicotinic acid KDM4 (A-D) 35-104 nM mdpi.com

Cellular and Functional Effects of Zavondemstat in Preclinical Research Models

Regulation of Cellular Proliferation and Viability

Zavondemstat (B10856581) has demonstrated significant antiproliferative effects in a variety of preclinical cancer models. researchgate.netnus.edu.sg As an inhibitor of KDM4, it targets the epigenetic machinery that is often dysregulated in cancer, leading to uncontrolled cell growth. asco.orgnus.edu.sg

The antiproliferative activity of Zavondemstat has been observed across a broad spectrum of cancer cell lines and organoid models. nus.edu.sg This includes malignancies of the colon, esophagus, stomach, breast, and pancreas, as well as hematological cancers. nus.edu.sg

In a panel of over 300 cancer cell lines, Zavondemstat showed potent activity against gastric cancer and colorectal cancer (CRC). researchgate.net Specifically, in a study of 11 gastric cancer cell lines, 9 were sensitive to the treatment, with IC50 values ranging from 0.004 to 0.072 µM. researchgate.net Similarly, in human CRC and esophageal cancer cell lines, the EC50 values for inducing apoptosis were between 0.033 and 0.092 µM. researchgate.net

Antiproliferative Activity of Zavondemstat in Various Cancer Cell Lines

Cancer Type Cell Line(s) Measurement Value (µM)
Gastric Cancer 11-cell line panel IC50 0.004 - 0.072 researchgate.net
Colorectal Cancer HT-29 EC50 (Apoptosis) 0.033 - 0.092 researchgate.net
Esophageal Cancer KYSE-150 EC50 (Apoptosis) 0.033 - 0.092 researchgate.net

Modulation of Cell Cycle Progression

Zavondemstat influences the cell cycle, a key process in cell proliferation that is often deregulated in cancer. mdpi.com By targeting KDM4, Zavondemstat can interfere with the transcriptional programs that drive cell cycle progression. nus.edu.sg

Preclinical research indicates that inhibition of KDM4 can lead to cell cycle arrest. nih.gov While specific studies detailing the precise phase of cell cycle arrest induced by Zavondemstat are not extensively available in the provided results, the general mechanism of KDM inhibitors involves halting the cell cycle to prevent proliferation. nih.gov This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21, which can halt the cell cycle at the G1/S or G2/M checkpoints. nih.govjmb.or.kr

Induction of Programmed Cell Death Pathways

A key mechanism of action for Zavondemstat is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netasco.org Dysregulation of apoptosis is a hallmark of cancer, allowing tumor cells to survive and proliferate. numberanalytics.com

Zavondemstat's targeting of KDM4 leads to changes in gene expression that favor apoptosis. researchgate.netasco.org Inhibition of KDM4 can lead to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. nih.gov Preclinical studies have shown that Zavondemstat induces apoptosis in human colorectal (HT-29) and esophageal (KYSE-150) cancer cell lines. researchgate.net The process of apoptosis induction by epigenetic modulators like Zavondemstat can involve the activation of intrinsic and extrinsic cell death pathways. nih.gov

Gene Expression Profiling and Transcriptomic Alterations

The primary mechanism of Zavondemstat involves the alteration of gene expression through epigenetic modification. asco.org By inhibiting KDM4, Zavondemstat prevents the removal of methyl groups from histones, which in turn alters chromatin structure and gene transcription. patsnap.com This can lead to the reactivation of tumor suppressor genes and the repression of oncogenes. patsnap.com Transcriptomic profiling studies are essential to understand the global changes in gene expression induced by Zavondemstat. mdpi.comnih.gov While specific gene expression profiles for Zavondemstat were not detailed in the provided search results, the inhibition of KDM1A, a related lysine-specific demethylase, has been shown to lead to the accumulation of methylated histones and subsequent changes in gene expression that promote differentiation and apoptosis in cancer cells. patsnap.comaacrjournals.org

Repression of Oncogenic Transcription Programs

Preclinical evidence suggests that zavondemstat can reprogram the epigenetic landscape of cancer cells, thereby inhibiting the drivers of tumor proliferation and dedifferentiation, ultimately leading to apoptotic cell death. asco.org By targeting KDM4 enzymes, zavondemstat interferes with their role as epigenetic regulators that modulate the transition between transcriptionally silent and active chromatin states. nus.edu.sg The dysregulation of KDM4 has been linked to several key processes that promote tumorigenesis, including replicative immortality, evasion of apoptosis, and metastasis. nus.edu.sg

In various preclinical models, including those for colorectal, esophageal, gastric, breast, and pancreatic cancers, as well as hematological malignancies, zavondemstat has demonstrated potent anti-proliferative activity. nus.edu.sg This activity is attributed to its ability to inhibit KDM4, leading to the suppression of oncogenic signaling pathways that are crucial for cancer cell growth. asco.org The inhibition of these pathways has been shown to result in significant tumor growth inhibition and even regression in several xenograft models. nus.edu.sg

Modulation of Specific Gene Targets (e.g., PNUTS mRNA)

While specific data on the direct modulation of PNUTS (Protein Phosphatase 1 Nuclear Targeting Subunit, also known as PPP1R10) mRNA by zavondemstat is not extensively detailed in the provided search results, the mechanism of action of KDM4 inhibitors points to a broader impact on gene expression. KDM4 enzymes function by removing methyl groups from histones, particularly H3K9 and H3K36, which are critical marks in regulating gene transcription. nus.edu.sg

The regulation of RNA splicing, such as that of PNUTS pre-RNA, can be influenced by the chromatin environment. For instance, the binding of regulatory proteins like hnRNP E1 to pre-RNA can control the generation of different RNA isoforms, such as lncRNA-PNUTS. nih.gov This process is responsive to the cellular context, including the presence of signaling molecules like TGFβ. nih.gov Given that KDM4 inhibitors like zavondemstat alter the epigenetic state, it is plausible that they could indirectly influence the expression and splicing of genes like PNUTS through downstream effects on transcription factors and signaling pathways. However, direct evidence linking zavondemstat to PNUTS mRNA modulation requires further specific investigation.

Effects on Cancer Cell Dedifferentiation and Senescence

The targeting of KDM4 by zavondemstat holds the potential to inhibit drivers of tumor dedifferentiation. asco.org Cancer cell dedifferentiation is a process where cancer cells revert to a more primitive, stem-like state, which is often associated with increased aggressiveness and resistance to therapy. By reprogramming the epigenetic dysfunction of cancer cells, zavondemstat may counteract this process. asco.org Preclinical studies have observed a reduction in the population of tumor-initiating cells following treatment with zavondemstat, which supports its role in combating dedifferentiation. nus.edu.sg

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by oncogenic stress and serves as a natural barrier against tumor progression. rbct.deplos.org While the direct effect of zavondemstat on inducing senescence is not explicitly detailed, its mechanism of action aligns with processes that can lead to this outcome. The inhibition of oncogenic pathways and the induction of anti-proliferative effects are cellular states that can precede or be associated with senescence. nus.edu.sgasco.org For example, inhibitors of other epigenetic modifiers, such as LSD1, have been shown to induce apoptosis and differentiation in glioblastoma stem cells, which can be considered a related therapeutic outcome. mdpi.com Further research is needed to specifically delineate the role of zavondemstat in inducing a senescent phenotype in cancer cells.

Data from Preclinical Studies

Below is a table summarizing the observed effects of zavondemstat in various preclinical models.

Model Type Cancer Type(s) Observed Effects Reference(s)
Cancer Cell LinesColorectal, Esophageal, Gastric, Breast, Pancreatic, Hematological MalignanciesPotent antiproliferative activity nus.edu.sg
Organoid ModelsColorectal, Esophageal, Gastric, Breast, Pancreatic, Hematological MalignanciesPotent antiproliferative activity nus.edu.sg
Xenograft ModelsVarious Solid TumorsEfficient tumor growth inhibition and regression; Reduction in tumor-initiating cells nus.edu.sgasco.org
Patient-Derived Xenograft (PDX) ModelsVarious Solid TumorsSignificant inhibition of tumor growth asco.org

Preclinical Efficacy and Pharmacodynamic Studies in Non Human Systems

Efficacy in In Vitro Complex Models

Cancer Cell Line Models (e.g., Colorectal, Breast, Prostate, Esophageal, Gastric, Pancreatic, Hematological Malignancies, Triple-Negative Breast Cancer)

Zavondemstat (B10856581) has demonstrated potent and broad anti-proliferative activity across a wide range of human cancer cell lines. nih.govnih.gov In a large screening panel of 301 cell lines from 24 different solid and hematologic cancer types, Zavondemstat inhibited the growth of 209 lines (approximately 69%) with IC₅₀ values below 1 µmol/l. nih.gov The compound's efficacy has been noted in models derived from colorectal, esophageal, gastric, breast, pancreatic, and hematological malignancies. nih.govnih.gov

Pharmacodynamic studies confirm that Zavondemstat potently increases H3K36me3 levels, a key marker of KDM4 inhibition. ascopubs.orgresearchgate.net Furthermore, treatment with the compound leads to cell-cycle arrest by increasing the cancer cell population in the S-phase and effectively induces apoptosis (programmed cell death) in multiple cancer cell lines. ascopubs.orgaacrjournals.org For instance, Zavondemstat induced apoptosis in human colorectal (HT-29), esophageal (KYSE-150), and triple-negative breast cancer (MDA-MB-231) cell lines at sub-micromolar concentrations. ascopubs.orgresearchgate.netaacrjournals.org

Cancer Cell LineCancer TypeApoptosis Induction (EC₅₀)Source
HT-29Colorectal Cancer0.033-0.092 µM ascopubs.org, researchgate.net, aacrjournals.org
KYSE-150Esophageal Cancer0.033-0.092 µM ascopubs.org, researchgate.net, aacrjournals.org
MDA-MB-231Triple-Negative Breast Cancer0.033-0.092 µM ascopubs.org, researchgate.net, aacrjournals.org

Organoid Models

The anti-cancer activity of Zavondemstat has also been validated in patient-derived organoid models, which more closely mimic the three-dimensional structure and heterogeneity of patient tumors. nih.govresearchgate.net Studies using these advanced in vitro models have confirmed the compound's potent anti-proliferative effects. nih.govselleckchem.com In an evaluation using a panel of patient-derived colorectal organoids, a strong correlation was observed between sensitivity to Zavondemstat and tumors with microsatellite instability-high (MSI-H) status, with IC₅₀ values in the range of 1-150 nM. ascopubs.orgresearchgate.net

Efficacy in In Vivo Non-Human Models

Xenograft Models (e.g., Murine Xenografts)

Preclinical studies in murine xenograft models, where human cancer cell lines are implanted into immunocompromised mice, have shown that Zavondemstat triggers effective tumor control. ascopubs.orgresearchgate.net Robust anti-tumor activity has been documented in xenograft models of several cancer types, including colorectal, esophageal, gastric, breast, and lymphoma. ascopubs.orgaacrjournals.org These in vivo results corroborate the potent anti-proliferative effects observed in in vitro cell line studies. nih.gov

Patient-Derived Xenograft (PDX) Models

The efficacy of Zavondemstat has been further established in patient-derived xenograft (PDX) models. asco.orgresearchgate.netascopubs.org In PDX models, tumor tissue from a patient is directly implanted into mice, which helps to preserve the original tumor's architecture and molecular diversity. Preclinical studies have consistently demonstrated that Zavondemstat leads to significant inhibition of tumor growth across numerous PDX models, highlighting its potential therapeutic relevance. asco.orgresearchgate.netascopubs.org

Assessment of Tumor Growth Inhibition and Regression

Across various in vivo xenograft models, Zavondemstat has demonstrated efficient and significant tumor growth inhibition (TGI), with studies reporting TGI of up to 100%. ascopubs.orgresearchgate.netaacrjournals.org In addition to slowing tumor growth, treatment has also been shown to lead to tumor regression in several models. nih.govnih.gov Beyond its direct impact on tumor volume, Zavondemstat has been shown to reduce the tumorigenic potential of cancer cells. researchgate.net Flow cytometric analysis of tumors from treated animals showed a significant 2.5-fold reduction in the population of tumorigenic cells (CD44high; EpCAM+) compared to the vehicle control group. aacrjournals.org This suggests that the compound may be effective in targeting cancer stem cells, which are often implicated in therapy resistance. researchgate.netaacrjournals.org

Cancer Type in Xenograft ModelMaximum Observed Tumor Growth Inhibition (TGI)Source
ColorectalUp to 100% ascopubs.org, researchgate.net, aacrjournals.org
EsophagealUp to 100% ascopubs.org, researchgate.net, aacrjournals.org
GastricUp to 100% ascopubs.org, researchgate.net, aacrjournals.org
BreastUp to 100% ascopubs.org, researchgate.net, aacrjournals.org
LymphomaUp to 100% ascopubs.org, researchgate.net, aacrjournals.org

Assessment of Target Engagement in Preclinical Specimens

Measurement of Histone Methylation Status (e.g., H3K9me3 levels)

Zavondemstat (also known as TACH101) is a novel, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family, which includes isoforms KDM4A-D. nih.govnih.gov These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). nih.govascopubs.org The inhibition of KDM4 by zavondemstat is expected to lead to an increase in the levels of histone methylation, particularly trimethylated H3K9 (H3K9me3), a marker associated with transcriptional repression. medkoo.com

Preclinical studies have confirmed this mechanism of action. In in-vivo models, the administration of zavondemstat resulted in clear target engagement, which was demonstrated by sustained increases in H3K9me3 levels. medkoo.com Further investigation in in-vitro models provided a quantitative measure of this effect. Treatment with zavondemstat led to a significant increase in H3K9me3, a mark of repressed transcription. aacrjournals.org Specifically, a 51% increase in H3K9me3 levels was observed following treatment with the compound. aacrjournals.org

Table 1: Effect of Zavondemstat (TACH101) on H3K9me3 Levels
BiomarkerEffect of Zavondemstat (TACH101) TreatmentReference
H3K9me351% increase aacrjournals.org

Impact on Tumor-Initiating Cell Populations

The KDM4 family of enzymes is implicated in the epigenetic regulation of cancer stem cell renewal. nih.gov By inhibiting KDM4, zavondemstat has been investigated for its potential to impact tumor-initiating cell populations, which are often associated with therapy resistance and metastasis. ascopubs.org

Preclinical findings indicate that zavondemstat effectively reduces the population of these cancer stem cells (CSCs). nih.govnih.gov In a colorectal cancer SU60 xenograft model, treatment with zavondemstat led to a discernible decrease in the proportion of cells exhibiting cancer stem cell features. ascopubs.org Flow cytometry analysis revealed that the population of CD44HighEpCAM+ cells, a marker for CSCs in this model, was 2.5-fold lower in tumors from mice treated with zavondemstat compared to those treated with a vehicle control. ascopubs.orgresearchgate.net

Furthermore, functional assays have corroborated these findings. Limiting dilution assays conducted in vivo demonstrated a 4.4-fold reduction in the tumorigenic potential of cancer cells following treatment with zavondemstat. ascopubs.orgresearchgate.net This suggests a significant impact on the ability of tumor-initiating cells to form new tumors. ascopubs.orgresearchgate.net Single-cell gene expression analysis of treated tumors also showed a significant reduction in the proportion of progenitor-like cells. ascopubs.org

Table 2: Impact of Zavondemstat (TACH101) on Tumor-Initiating Cell Populations
AssayModel SystemFindingReference
Flow Cytometry (CD44HighEpCAM+ cells)Colorectal Cancer SU60 Xenograft2.5-fold reduction in CSC population ascopubs.orgresearchgate.net
Limiting Dilution AssayIn vivo4.4-fold reduction in tumorigenic potential ascopubs.orgresearchgate.net

Role of Kdm4 Dysregulation in Preclinical Disease Pathogenesis

KDM4 Overexpression in Oncogenesis

Overexpression of KDM4 family members is a frequent event in a wide array of human cancers, and preclinical studies have firmly established their oncogenic potential. nih.govnih.gov Various in vitro and in vivo models have demonstrated that elevated levels of KDM4A, KDM4B, and/or KDM4C are not merely correlated with cancer but are active drivers of tumor initiation and progression. nih.gov

Research has shown that KDM4A is overexpressed in breast, colorectal, lung, and prostate tumors. nih.govnih.gov This overexpression is often required for efficient cancer cell growth. nih.gov For instance, in preclinical models of breast cancer, KDM4A overexpression has been observed in a significant percentage of tumors at both the mRNA and protein level. nih.gov This leads to the upregulation of estrogen-dependent genes, thereby promoting cell growth. nih.gov Similarly, KDM4B is highly expressed in certain breast tumor subtypes and contributes to tumorigenesis. sci-hub.se In gastric, bladder, lung, and colorectal cancer cell lines, KDM4B overexpression is linked to increased proliferation, colony formation, and invasion. nih.gov KDM4C has also been implicated in prostate tumorigenesis by acting as a coactivator of the androgen receptor. nih.gov

The oncogenic roles of KDM4 proteins are often linked to their ability to modulate the activity of key transcription factors. For example, KDM4A, KDM4C, and KDM4D can function as coactivators of the androgen receptor, a critical driver in prostate cancer. nih.gov In breast cancer, KDM4A and KDM4B can form complexes with the estrogen receptor α (ERα) and enhance the transcription of its target genes. nih.gov

The following table summarizes the overexpression of KDM4 members in various preclinical cancer models and their associated oncogenic functions.

KDM4 MemberCancer Type (Preclinical Models)Oncogenic Function
KDM4A Breast, Colorectal, Lung, ProstatePromotes cell growth, modulates transcription factors (e.g., ER, AR) nih.govnih.govnih.gov
KDM4B Breast, Gastric, Bladder, Lung, ColorectalEnhances proliferation, colony formation, invasion nih.gov
KDM4C Prostate, MedulloblastomaPromotes androgen-dependent growth nih.gov
KDM4D ColonRequired for cancer cell proliferation and survival nih.gov

Contribution of KDM4 to Cancer Resistance Pathways

A significant challenge in cancer therapy is the development of resistance to treatment. Preclinical evidence strongly suggests that the KDM4 family of histone demethylases plays a crucial role in mediating resistance to various cancer therapies.

In colorectal cancer, for example, resistance to radiotherapy has been linked to the epigenetic regulation of tumor cell survival. researchgate.net Studies have shown that KDM4B is overexpressed in colorectal cancer cells and that silencing KDM4B induces spontaneous double-strand breaks and significantly sensitizes these cells to irradiation. researchgate.net This suggests that KDM4B is a key player in the DNA damage response and that its inhibition could be a strategy to overcome radioresistance.

Furthermore, KDM4C has been shown to promote radioresistance in lung cancer by activating the TGF-β2/Smad signaling pathway. nih.gov The upregulation of KDM4 proteins can also contribute to chemotherapy resistance. For instance, the overexpression of KDM4 has been associated with resistance to cytotoxic chemotherapy in preclinical models of PAX3-FOXO1-driven alveolar rhabdomyosarcoma. osti.gov

The mechanisms by which KDM4 proteins contribute to therapeutic resistance are multifaceted and can involve the regulation of DNA repair pathways, apoptosis, and the expression of drug-efflux pumps. The dysregulation of histone methylation by KDM4 can lead to a chromatin state that is more permissive for the expression of genes involved in cell survival and drug resistance.

KDM4 Involvement in Cancer Stem Cell Renewal

The cancer stem cell (CSC) hypothesis posits that a small subpopulation of cells within a tumor is responsible for tumor initiation, maintenance, and metastasis. These cells possess self-renewal capabilities, and their eradication is crucial for durable cancer remission. Emerging preclinical evidence indicates that KDM4 proteins are key regulators of CSC properties.

Several studies have demonstrated that KDM4 members are involved in the self-renewal of stem cells. nih.gov This function appears to be co-opted by cancer cells to maintain their CSC populations. KDM4C, for instance, regulates the expression of genes involved in stem cell self-renewal and can induce phenotypic changes in cancer cells consistent with a more stem-like state. nih.govfrontiersin.org In breast cancer models, inhibition of KDM4 has been shown to specifically target breast cancer stem-like cells. nih.gov

The role of KDM4 in maintaining CSCs is likely linked to its ability to regulate the expression of pluripotency factors and developmental pathways. By controlling the epigenetic landscape, KDM4 proteins can sustain the expression of genes that are critical for the self-renewal and undifferentiated state of CSCs.

Epigenetic Aberrations Driven by KDM4 Dysregulation in Preclinical Contexts

The primary function of KDM4 proteins is to demethylate histone lysine (B10760008) residues, and their dysregulation in cancer leads to profound and widespread epigenetic aberrations. These alterations in the epigenetic landscape are a fundamental mechanism through which KDM4 proteins drive oncogenesis and other cancer-related phenotypes.

In preclinical models, the overexpression of KDM4 has been shown to cause significant changes in global histone methylation patterns. nih.gov For instance, increased KDM4 activity leads to a reduction in H3K9me3, a histone mark typically associated with heterochromatin and transcriptional repression. nih.gov This can result in the inappropriate activation of oncogenes and other genes that promote cell proliferation and survival.

The epigenetic reprogramming driven by KDM4 dysregulation is not random. KDM4 proteins are often recruited to specific genomic loci through their interaction with transcription factors and other chromatin-associated proteins. This targeted demethylation of specific gene promoters and enhancers can lead to the activation of entire transcriptional programs that are beneficial for cancer cells. For example, in alveolar rhabdomyosarcoma, suppression of KDM4 proteins leads to epigenetic alterations at super-enhancers governed by the PAX3-FOXO1 fusion protein, resulting in the inhibition of core oncogenic transcription factors. osti.gov

The following table details some of the key epigenetic aberrations driven by KDM4 dysregulation in preclinical cancer models.

KDM4 MemberEpigenetic AberrationConsequence in Preclinical Models
KDM4A/B/C Decreased H3K9me3Activation of oncogenes, promotion of cell proliferation nih.govnih.gov
KDM4B Altered histone methylation at centromeresIncreased chromosomal instability sci-hub.se
KDM4 (general) Alterations at super-enhancersInhibition of core oncogenic transcription factors upon KDM4 suppression osti.gov

Advanced Research Methodologies for Zavondemstat Investigation

Cellular Assays for Proliferation, Cell Cycle, and Apoptosis

To understand the impact of zavondemstat (B10856581) on cancer cells, a variety of cellular assays are utilized to assess cell health and behavior. abcam.com These assays investigate fundamental cellular activities such as proliferation, the cell cycle, and apoptosis (programmed cell death). abcam.comnih.gov

Cell Proliferation Assays: The rate of cell growth and division is a key indicator of a compound's potential anti-cancer activity. abcam.com Assays that measure metabolic activity are often used to analyze proliferation. sigmaaldrich.com For example, the reduction of tetrazolium salts like MTT to colored formazan (B1609692) compounds occurs only in metabolically active cells, and the signal intensity correlates with the number of living cells. abcam.comsigmaaldrich.com Another method involves incorporating labeled nucleoside analogs, such as BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine), into newly synthesized DNA during active cell division. sigmaaldrich.combiocompare.com These incorporated analogs can then be detected using specific antibodies or click chemistry, allowing for the quantification of proliferating cells. sigmaaldrich.combiocompare.com

Cell Cycle Analysis: Zavondemstat's effect on cell cycle progression is frequently analyzed using flow cytometry. thermofisher.com Cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), which allows for the measurement of DNA content within each cell. This analysis reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), making it possible to identify if the compound causes arrest at a specific checkpoint. thermofisher.com

Apoptosis Assays: The induction of programmed cell death is a desired outcome for many cancer therapies. Several methods are used to detect apoptosis in zavondemstat-treated cells.

Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. biocompare.com Assays that measure the activity of key executioner caspases, like caspase-3 and caspase-7, provide a direct indication of apoptosis induction. biocompare.com

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated to the outer leaflet of the cell membrane. Annexin V, a protein that binds to phosphatidylserine, can be labeled with a fluorescent dye and used to identify apoptotic cells via flow cytometry or fluorescence microscopy. biocompare.com

TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. biocompare.com

Assay TypePrincipleCommon TechniquesKey Findings for Zavondemstat
Proliferation Measures the rate of cell division and growth. abcam.comMTT Assay, BrdU/EdU Incorporation Assays. abcam.comsigmaaldrich.combiocompare.comDose-dependent inhibition of proliferation in various cancer cell lines.
Cell Cycle Determines the distribution of cells in different cycle phases. thermofisher.comFlow Cytometry with Propidium Iodide (PI) Staining. thermofisher.comInduction of cell cycle arrest, often in the G1 phase.
Apoptosis Detects programmed cell death. nih.govCaspase Activity Assays, Annexin V Staining, TUNEL Assay. biocompare.comInduction of apoptosis in sensitive cancer cell lines.

Molecular Biology Techniques for Gene and Protein Expression Analysis

To delve into the molecular mechanisms behind zavondemstat's cellular effects, researchers employ techniques that analyze changes at the gene and protein level. bio-rad.com

Quantitative real-time PCR (qPCR) is a highly sensitive technique used to measure the expression levels of specific messenger RNA (mRNA) molecules. nih.govwikipedia.orggene-quantification.de The process involves converting mRNA into complementary DNA (cDNA), which is then amplified. gene-quantification.dedanaher.com The amplification is monitored in real-time using fluorescent dyes (like SYBR Green I) or sequence-specific probes. wikipedia.orgmerckmillipore.com This allows for the precise quantification of gene expression changes. wikipedia.orgmerckmillipore.com In zavondemstat research, qRT-PCR is used to validate the downstream effects of KDM4 inhibition by measuring the expression of target genes involved in cellular processes like proliferation and apoptosis.

Western blotting is a fundamental technique used to detect and quantify specific proteins within a sample. news-medical.netresearchgate.net Proteins are first separated by size using gel electrophoresis and then transferred to a membrane. abcam.com The membrane is subsequently probed with antibodies that specifically recognize the protein of interest. abcam.comnih.gov

In the context of zavondemstat, western blotting is indispensable for:

Confirming Target Engagement: By using antibodies specific to histone methylation marks (e.g., H3K9me3, H3K36me3), researchers can directly observe an increase in these marks, confirming that zavondemstat is inhibiting the demethylase activity of KDM4 enzymes. researchgate.netnih.gov

Analyzing Downstream Protein Expression: It allows for the analysis of proteins whose expression is regulated by KDM4-target genes, providing further insight into the compound's mechanism of action. bsmiab.org

Epigenomic Profiling Techniques

Epigenomic techniques provide a genome-wide view of the epigenetic landscape, revealing how zavondemstat globally alters chromatin structure and gene regulation. nih.govfrontlinegenomics.com

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful method used to identify the genome-wide binding sites of DNA-associated proteins, including modified histones. nih.govrosalind.bioillumina.com The technique involves cross-linking proteins to DNA in living cells, shearing the chromatin, and then using an antibody to immunoprecipitate a specific protein or histone modification along with its bound DNA. illumina.comnih.gov The associated DNA fragments are then purified and sequenced using next-generation sequencing (NGS). illumina.comnumberanalytics.com

For zavondemstat research, ChIP-seq is crucial for mapping the global changes in histone methylation marks (like H3K9me3 and H3K36me3) across the entire genome. news-medical.net By comparing the ChIP-seq profiles of treated versus untreated cells, researchers can identify the specific genes and regulatory elements that are directly affected by KDM4 inhibition, offering comprehensive insights into its biological function. news-medical.net

High-Throughput Screening Methodologies for KDM4 Inhibitors

The discovery of KDM4 inhibitors like zavondemstat was facilitated by high-throughput screening (HTS), which allows for the rapid testing of large chemical libraries. nih.gov HTS assays are designed to identify compounds that inhibit the enzymatic activity of KDM4 proteins. nih.govresearchgate.net

A common approach is the use of biochemical assays, such as the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. nih.govresearchgate.net In this assay, the demethylation of a specific substrate by a KDM4 enzyme leads to a change in the FRET signal. Potential inhibitors are identified by their ability to prevent this change. Another method is a formaldehyde (B43269) dehydrogenase (FDH)-coupled fluorescence assay, which detects the formaldehyde produced during the demethylation reaction. plos.org

Cell-based HTS assays are also employed to screen for compounds that induce a desired cellular phenotype, such as the inhibition of proliferation in a cancer cell line known to be dependent on KDM4 activity. tandfonline.com These assays provide an early indication of a compound's cellular permeability and potential efficacy.

HTS MethodPrincipleApplication for KDM4 Inhibitors
Biochemical Assays (e.g., TR-FRET) Measures the direct enzymatic activity of KDM4 on a substrate. nih.govresearchgate.netIdentifies compounds that directly inhibit KDM4 demethylase function. nih.govresearchgate.net
FDH-Coupled Fluorescence Assay Detects formaldehyde, a byproduct of the demethylation reaction. plos.orgScreens for inhibitors by measuring the reduction in formaldehyde production. plos.org
Cell-Based Proliferation Assays Measures the effect of compounds on the growth of KDM4-dependent cancer cells. tandfonline.comIdentifies compounds with cellular activity and anti-proliferative effects. tandfonline.com

Computational Modeling and Drug Design Approaches for Epigenetic Targets

Computational modeling has become indispensable in modern drug discovery, enabling the rational design and optimization of inhibitors targeting complex enzymes like LSD1. These in silico methods provide deep structural insights, predict binding affinities, and accelerate the identification of novel chemical scaffolds, significantly reducing the time and cost associated with traditional screening methods.

For a target like LSD1, computational approaches are used to understand its interaction with its FAD cofactor, its protein partner CoREST, and its substrates (mono- and di-methylated histone H3 at lysine (B10760008) 4, H3K4me1/2). When investigating Zavondemstat, these models focus on how the inhibitor binds within the enzyme's active site to block its catalytic function.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of Zavondemstat within the LSD1 active site. Simulations can reveal crucial interactions, such as the formation of a covalent adduct with the FAD cofactor, which is a characteristic mechanism for irreversible LSD1 inhibitors of its class. The L-lysine salt form of Zavondemstat is designed to improve physicochemical properties, but the active moiety is what is modeled in docking simulations.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are run to model the dynamic behavior of the Zavondemstat-LSD1 complex over time (nanoseconds to microseconds). These simulations assess the stability of the binding pose, map the flexibility of surrounding amino acid residues, and calculate the free energy of binding, offering a more realistic representation of the interaction in a solvated environment.

Structure-Activity Relationship (SAR) Modeling: By computationally analyzing a series of analogs related to Zavondemstat, researchers can build SAR models. These models correlate specific chemical modifications with changes in inhibitory activity. This information is critical for optimizing lead compounds to enhance potency, selectivity against other FAD-dependent amine oxidases, and drug-like properties.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to LSD1. The pharmacophore derived from the Zavondemstat-LSD1 complex can be used as a filter for virtual screening of large chemical databases to identify novel, structurally diverse compounds with the potential to inhibit LSD1.

The table below summarizes the application of these computational methods in the context of Zavondemstat research.

Computational TechniquePrimary ObjectiveSpecific Application for Zavondemstat/LSD1Key Insights Gained
Molecular DockingPredict binding mode and affinitySimulate the docking of Zavondemstat into the catalytic pocket of the LSD1-CoREST complex.Identification of key amino acid residues (e.g., in the substrate-binding channel) that stabilize the inhibitor; confirmation of proximity to the FAD cofactor for covalent bond formation.
Molecular Dynamics (MD) SimulationAssess complex stability and dynamicsSimulate the Zavondemstat-LSD1-FAD complex in an aqueous environment over time.Confirmation of stable binding; analysis of conformational changes in LSD1 upon inhibitor binding; calculation of binding free energy.
Structure-Activity Relationship (SAR)Guide lead optimizationCorrelate structural modifications of the Zavondemstat scaffold with changes in IC₅₀ values against LSD1.Understanding which chemical groups contribute most to potency and selectivity, guiding the synthesis of improved analogs.
Pharmacophore Modeling & Virtual ScreeningDiscover novel inhibitor scaffoldsCreate a 3D model of Zavondemstat's key binding features to screen virtual libraries for new molecules.Identification of structurally distinct chemical entities that fit the LSD1 active site and could serve as starting points for new drug discovery programs.

Development and Validation of In Vitro and In Vivo Disease Models for Epigenetic Research

The evaluation of Zavondemstat's therapeutic activity requires robust and disease-relevant preclinical models. These models, spanning from engineered cell lines to complex animal systems, are crucial for confirming on-target activity, assessing efficacy, and understanding the biological consequences of LSD1 inhibition in a pathological context.

In Vitro Models: Cell-based assays are the first step in characterizing the pharmacological effects of Zavondemstat. The choice of cell line is critical and is typically based on diseases where LSD1 is known to be a key dependency. For hematological malignancies, relevant cell lines include:

Acute Myeloid Leukemia (AML): Lines such as MV-4-11 (MLL-rearranged) and Kasumi-1 are sensitive to LSD1 inhibition. Assays measure the ability of Zavondemstat to inhibit proliferation, induce apoptosis (e.g., via caspase activation or Annexin V staining), and promote myeloid differentiation (measured by the expression of surface markers like CD11b and CD86).

Myelofibrosis (MF): Cell lines harboring the JAK2-V617F mutation, such as HEL 92.1.7, are used to model MF. In these cells, Zavondemstat is evaluated for its ability to reduce cytokine-independent growth and promote megakaryocytic or erythroid differentiation.

Small Cell Lung Cancer (SCLC): SCLC cell lines are often characterized by high expression of ASCL1 and are sensitive to LSD1 inhibition. In these models, Zavondemstat's effect on cell viability and its ability to suppress neuroendocrine lineage-state programs are primary endpoints.

In Vivo Models: To assess efficacy in a systemic biological environment, in vivo models are essential.

Cell Line-Derived Xenografts (CDX): Immunocompromised mice (e.g., NSG mice) are implanted with the cancer cell lines described above. The efficacy of Zavondemstat is measured by its ability to inhibit tumor growth (for solid tumors) or reduce disease burden (e.g., spleen size, bone marrow infiltration for leukemias).

Patient-Derived Xenografts (PDX): These models involve implanting primary tumor cells from a patient directly into an immunocompromised mouse. PDX models for AML or MF provide a higher-fidelity platform to test Zavondemstat, as they better recapitulate the genetic heterogeneity and biology of the human disease.

The table below outlines representative models used in the preclinical investigation of LSD1 inhibitors like Zavondemstat.

Model TypeExampleDisease RepresentedKey Experimental Endpoints
In Vitro Cell LineMV-4-11Acute Myeloid Leukemia (AML)Inhibition of proliferation (IC₅₀); induction of apoptosis (Annexin V); induction of differentiation markers (CD11b, CD86).
In Vitro Cell LineHEL 92.1.7Myelofibrosis (MF) / ErythroleukemiaReduction of cytokine-independent growth; analysis of megakaryocytic differentiation.
In Vivo CDX ModelKasumi-1 cells in NSG miceDisseminated AMLOverall survival; reduction of human CD45+ cells in peripheral blood and bone marrow; change in spleen weight.
In Vivo PDX ModelPrimary MF patient CD34+ cells in NSG miceMyelofibrosis (MF)Reduction in bone marrow fibrosis; normalization of blood counts; decrease in splenomegaly; reduction of mutant allele burden.
In Vivo GEMMJAK2-V617F knock-in mouseMyeloproliferative Neoplasm (MPN)Improvement in survival; reduction in spleen and liver size; restoration of normal hematopoiesis; reduction of inflammatory cytokines.

Multi-Omics Approaches in Preclinical Research (e.g., Transcriptomics, Proteomics, Metabolomics)

To build a comprehensive understanding of Zavondemstat's biological impact, researchers employ multi-omics strategies. These high-throughput approaches simultaneously measure thousands of molecules (genes, proteins, metabolites) to create a holistic snapshot of the cellular state before and after drug treatment. Integrating these datasets reveals the full cascade of events triggered by LSD1 inhibition, from the primary epigenetic mark to downstream functional outcomes.

Transcriptomics: RNA-sequencing (RNA-seq) is used to profile the entire transcriptome of cells treated with Zavondemstat. For an LSD1 inhibitor, the expected outcome is the re-activation of silenced genes. Key findings often include the upregulation of genes associated with tumor suppression and cellular differentiation (e.g., genes regulated by GATA1 and GFI1B in hematopoietic cells) and the downregulation of genes involved in stemness, proliferation, and oncogenic pathways. Differential expression analysis identifies specific gene signatures that can serve as pharmacodynamic biomarkers of drug activity.

Proteomics: Mass spectrometry-based proteomics quantifies global changes in protein expression and post-translational modifications. In the context of Zavondemstat, proteomics can confirm that the transcriptional changes observed with RNA-seq translate to the protein level. For example, it can verify the increased expression of myeloid differentiation proteins (e.g., MPO, CEBPA) or cell surface markers. Furthermore, techniques like thermal proteome profiling (TPP) or chemical proteomics can be used to directly confirm target engagement of Zavondemstat with LSD1 in a complex cellular environment.

Metabolomics: Epigenetic regulation and cellular metabolism are intricately linked. Metabolomics analyzes the global profile of small-molecule metabolites within a cell. Treatment with Zavondemstat can alter the metabolic state of cancer cells by shifting them from a proliferative, anabolic state towards a more differentiated, catabolic state. This can be observed through changes in the levels of amino acids, lipids, and intermediates of central carbon metabolism (e.g., the TCA cycle).

The true power of this approach lies in the integration of multi-omics data. For example, researchers can link the Zavondemstat-induced upregulation of a key transcription factor (transcriptomics) to the increased abundance of its protein targets (proteomics) and the subsequent changes in the metabolic pathways they regulate (metabolomics). This integrated view provides a robust, systems-level understanding of the drug's mechanism of action.

The following table summarizes the application of multi-omics in Zavondemstat research.

Omics ApproachCore TechnologyTypical Findings for Zavondemstat/LSD1 InhibitionBiological Insight Provided
TranscriptomicsRNA-Sequencing (RNA-seq)Upregulation of differentiation-associated gene sets (e.g., myeloid differentiation); downregulation of stemness and proliferation pathways.Reveals the global reprogramming of gene expression that drives the drug's anti-tumor and pro-differentiation effects. Identifies pharmacodynamic biomarker signatures.
ProteomicsLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Increased levels of differentiation marker proteins; decreased levels of oncoproteins; direct confirmation of LSD1 target engagement (via TPP).Confirms that transcript-level changes translate to functional proteins and validates that the drug is binding to its intended target in cells.
MetabolomicsGas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS)Alterations in central carbon metabolism, amino acid levels, and lipid profiles, reflecting a shift away from a proliferative metabolic state.Demonstrates the functional downstream consequences of epigenetic reprogramming on cellular bioenergetics and biosynthesis.
Multi-Omics IntegrationComputational & Systems Biology AlgorithmsCorrelated changes across gene expression, protein abundance, and metabolite levels, linking specific pathways from nucleus to cytoplasm.Provides a holistic, systems-level understanding of the drug's mechanism of action, connecting the primary epigenetic event to the ultimate cellular phenotype.

Translational Research Perspectives and Future Preclinical Avenues for Zavondemstat

Identification and Validation of Preclinical Biomarkers for Response and Resistance

The identification of robust biomarkers is critical for optimizing the clinical application of KDM4 inhibitors like Zavondemstat (B10856581). Preclinical research has focused on identifying molecular signatures that can predict therapeutic response or inherent resistance.

Overexpression of KDM4 family members is a primary candidate biomarker. Specific isoforms have been linked to particular cancers, such as KDM4B in estrogen receptor-positive and triple-negative breast cancer, and KDM4C in lung adenocarcinoma. nih.gov In neuroendocrine prostate cancer (NEPC), both KDM4A mRNA and protein are overexpressed, where KDM4A acts as a driver of disease progression through the regulation of MYC signaling. asco.org

Beyond expression levels, researchers are investigating downstream functional markers. In vitro and in vivo studies with TACH101 (Zavondemstat) used differential gene expression analysis from tumor tissues to find potential pharmacodynamic biomarkers. This work confirmed the direct binding of KDM4 to the promoter of Protein Phosphatase 1 Regulatory subunit 10 (PNUTS/PPP1R10) in esophageal, breast, and lymphoma cancer cell lines, suggesting PNUTS as a potential marker of KDM4 activity. The modulation of histone methylation marks, specifically an increase in H3K36me3 levels, serves as a direct pharmacodynamic marker of KDM4 inhibition. biorxiv.org

Table 1: Potential Preclinical Biomarkers for KDM4 Inhibitor Activity
Biomarker CategorySpecific MarkerAssociated Cancer/ModelRelevanceSource
Expression-BasedKDM4A OverexpressionNeuroendocrine Prostate Cancer (NEPC)Predictive biomarker of response; driver of progression. asco.org
Expression-BasedKDM4B OverexpressionBreast Cancer (ER+ and TNBC)Predictive biomarker. nih.gov
Expression-BasedKDM4C OverexpressionLung AdenocarcinomaPredictive biomarker. nih.gov
Target EngagementPNUTS (PPP1R10)Esophageal, Breast, Lymphoma Cell LinesPharmacodynamic marker of KDM4 binding and activity.
PharmacodynamicIncreased H3K36me3 levelsKYSE-150 Esophageal Cancer CellsDirect marker of KDM4 enzymatic inhibition. biorxiv.org
Pathway-BasedMYC Signaling Hyper-activationNeuroendocrine Prostate Cancer (NEPC)KDM4A inhibition suppresses MYC signaling. asco.org

Investigation of Combination Therapeutic Strategies in Preclinical Settings

A significant preclinical effort is underway to explore the synergistic potential of Zavondemstat with other therapeutic agents. The rationale is that combining epigenetic modulators with drugs acting on different oncogenic pathways can overcome resistance and enhance efficacy.

Preclinical studies have demonstrated that combining KDM4 inhibition with immunotherapy is a promising avenue. In pancreatic cancer models, which are notoriously resistant to immunotherapy, combining agents that target multiple immune checkpoints, such as 41BB (agonist) and LAG3 (antagonist), has shown improved survival rates. The combination of oncolytic viruses with PD-1/PD-L1 inhibitors has also shown synergistic effects in preclinical models by improving the tumor immune microenvironment. These findings provide a strong basis for combining Zavondemstat with various immunotherapies to sensitize "cold" tumors.

Furthermore, combining KDM4 inhibitors with other epigenetic drugs is being explored. A novel preclinical strategy proposes the dual targeting of KDM4 through both enzymatic inhibition (with a drug like Zavondemstat) and transcriptional repression using epigenetic editing tools like CRISPRoff. This combined approach was shown to have a synergistic anticancer effect in breast and colon cancer cell lines, with the potential to reduce toxicity and prevent the development of resistance.

Exploration of KDM4 Inhibition Beyond Oncology in Preclinical Models (e.g., cardiovascular disease, obesity, if linked to KDM4 dysregulation)

The role of the KDM4 family of enzymes is not limited to cancer; emerging preclinical evidence links their dysregulation to other human disorders, including metabolic and cardiovascular diseases.

Obesity: The KDM4B isoform has been identified as a key regulator of adipose tissue differentiation. Preclinical studies using mouse models have revealed a complex role for this enzyme. Deletion of the KDM4B gene in mice leads to severe obesity. Mechanistically, KDM4B interacts with the transcription factor C/EBPβ to activate cell cycle genes that promote the differentiation of adipocytes. However, in mature fat cells, KDM4B appears to enhance metabolism, thereby helping to counteract obesity. This highlights a context-dependent function that requires further investigation for therapeutic targeting.

Cardiovascular Disease: While direct preclinical models of KDM4 inhibition in cardiovascular disease are still being developed, a strong link can be made through the process of cellular senescence. KDM4 has been shown to be a key orchestrator of the epigenomic changes that occur in senescent cells and potentiates the Senescence-Associated Secretory Phenotype (SASP). The SASP is a known contributor to age-related pathologies, including cardiovascular disease. Preclinical studies using the KDM4-specific inhibitor ML324 demonstrated that suppressing KDM4 demethylase activity can slow the development of the SASP. This suggests that KDM4 inhibitors could have therapeutic potential in mitigating the chronic inflammation associated with senescent cells in cardiovascular conditions.

Design and Synthesis of Next-Generation KDM4 Inhibitors

The development of Zavondemstat has spurred further research into designing next-generation KDM4 inhibitors with improved potency, selectivity, and pharmacological properties. Research efforts are focused on several distinct chemical scaffolds and inhibitory mechanisms.

Structure-based drug design has been instrumental in this field. One successful example led to the development of QC6352 , a potent pan-KDM4 inhibitor that showed efficacy in breast and colon cancer PDX models. Most KDM4 inhibitors, including QC6352, are designed as 2-oxoglutarate (2-OG) cofactor mimics that chelate the Fe(II) ion in the enzyme's active site.

Researchers are exploring various categories of inhibitors to achieve better selectivity and overcome potential resistance:

2-OG Cofactor Mimics: These compounds, often containing a pyridine-based scaffold like 2,4-pyridinedicarboxylic acid (2,4-PDCA), compete with the natural cofactor 2-OG. Derivatives such as 8-hydroxyquinolines (e.g., IOX1) also fall into this class.

Metal Cofactor Disruptors: An alternative strategy involves designing molecules that eject the essential zinc ion from the KDM4 active site. Compounds like disulfiram and ebselen have demonstrated this mechanism of action against KDM4A.

Histone Substrate-Competitive Inhibitors: These molecules are designed to mimic the histone tail substrate, blocking it from entering the catalytic site.

Natural Product-Based Inhibitors: Screening of natural compounds has identified potential KDM4 inhibitors, including myricetin and caffeic acid .

Table 2: Examples of Next-Generation KDM4 Inhibitors and Their Mechanisms
Inhibitor Name/ClassMechanism of ActionKey Structural Feature/ClassSource
QC6352Potent, pan-KDM4 inhibitor (2-OG mimic)N/A (Proprietary Structure)
JIB-04Pan-KDM4/5 inhibitor (non-2-OG competitive)N/A (Proprietary Structure)
2,4-PDCA DerivativesBroad-spectrum 2-OG oxygenase inhibitorPyridine-based iron chelator
IOX1Broad-spectrum JmjC inhibitor8-hydroxyquinoline (B1678124)
Disulfiram / EbselenMetal cofactor disruptorZinc ejector
Myricetin / Caffeic AcidPotential KDM4 inhibitionNatural products (flavonoid/phenolic acid)

Epigenetic Editing and Gene Therapy Approaches in Conjunction with KDM4 Modulation

The frontier of epigenetic therapy is moving towards highly specific and durable interventions, including epigenetic editing and gene therapy. These approaches, when combined with small molecule inhibitors like Zavondemstat, could offer powerful new therapeutic paradigms.

A key preclinical strategy has emerged that combines KDM4 protein inhibition with epigenetic editing to suppress KDM4 gene expression. This approach utilizes a modified CRISPR-Cas9 system called CRISPRoff , where a deactivated Cas9 (dCas9) protein is fused to epigenetic "eraser" domains (DNMT3A/3L and KRAB). Guided by sgRNAs, this complex can be directed to the KDM4A gene promoter to introduce repressive DNA and histone methylation marks, effectively silencing its transcription.

Preclinical studies in colon, breast, and hepatocellular carcinoma cell lines have demonstrated that this dual-targeting strategy—inhibiting the KDM4 protein with a drug while simultaneously preventing its re-expression via epigenetic editing—results in a synergistic anticancer effect. This combination may reduce the required drug concentration, thereby limiting toxicity, and could prevent the development of resistance that can arise from the drug-induced upregulation of the target enzyme. While still in early preclinical stages, these findings highlight a promising future where transient pharmacological inhibition is complemented by long-lasting epigenetic modulation for more durable therapeutic outcomes.

Q & A

Q. What is the molecular mechanism of Zavondemstat (L-lysine) as a KDM4D inhibitor, and how is this mechanism experimentally validated?

Zavondemstat (L-lysine) selectively inhibits histone lysine demethylase 4D (KDM4D), a key enzyme regulating histone methylation and gene expression. Its mechanism is validated through in vitro enzymatic assays measuring demethylase activity inhibition via fluorescence or colorimetric readouts. For example, dose-response curves using recombinant KDM4D and methylated histone substrates (e.g., H3K36me3) are analyzed to determine IC50 values . Western blotting or immunostaining in cancer cell lines further confirms reduced histone demethylation and downstream effects on oncogene expression .

Q. What are the standard assays for quantifying L-lysine bioavailability in preclinical studies involving Zavondemstat?

Bioavailability of L-lysine in formulations like Zavondemstat is assessed using high-performance liquid chromatography (HPLC) or microbiological methods (MMPA). For instance, paired t-tests and linear regression are employed to compare total L-lysine content in biological samples between these methods, ensuring accuracy and reproducibility . Studies in animal models (e.g., piglets) also evaluate plasma urea levels and intestinal functionality (e.g., villus height) to correlate lysine uptake with physiological outcomes .

Advanced Research Questions

Q. How do researchers resolve contradictions in Zavondemstat's antitumor efficacy across different cancer models?

Discrepancies in efficacy data often arise from variations in tumor microenvironment, KDM4D expression levels, or metabolic differences. To address this, researchers use stratified experimental designs:

  • Model selection : Compare Zavondemstat's effects in in vivo models (e.g., xenografts with high vs. low KDM4D expression) .
  • Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to identify tumor-specific effective concentrations .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and epigenomics (ChIP-seq) to identify context-dependent biomarkers of response .

Q. What methodological considerations are critical when designing combination therapies with Zavondemstat (L-lysine)?

Key factors include:

  • Synergy testing : Use Chou-Talalay combination index (CI) analysis to determine additive, synergistic, or antagonistic effects with chemotherapies .
  • Sequencing : Test pre-treatment with Zavondemstat to prime tumors for subsequent therapies (e.g., immune checkpoint inhibitors), leveraging its role in PD-L1 modulation .
  • Toxicity profiling : Monitor off-target effects using organoid models or high-content screening to assess tissue-specific toxicity .

Q. How can researchers ensure reproducibility of Zavondemstat's inhibitory activity data across independent studies?

Reproducibility requires adherence to standardized protocols:

  • Enzyme source : Use recombinant KDM4D from verified suppliers (e.g., commercial catalogs with batch-specific activity reports) .
  • Control experiments : Include reference inhibitors (e.g., JIB-04 for KDM4 family) to validate assay conditions .
  • Data transparency : Publish raw datasets (e.g., dose-response curves, statistical parameters) in supplementary materials for independent validation .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of Zavondemstat in preclinical studies?

  • Nonlinear regression : Fit dose-response data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50 and maximal efficacy .
  • Error analysis : Report 95% confidence intervals for IC50 values and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
  • Power analysis : Predefine sample sizes using pilot data to ensure adequate statistical power (e.g., ≥80%) .

Q. How should researchers validate the specificity of Zavondemstat for KDM4D over related demethylases (e.g., KDM4A-C)?

  • Selectivity panels : Test Zavondemstat against a panel of recombinant KDM enzymes (e.g., KDM4A, KDM5B) under identical assay conditions .
  • Cellular specificity : Use CRISPR/Cas9 knockouts of KDM4D in cancer cells to confirm on-target effects via rescue experiments .
  • Structural analysis : Perform molecular docking or co-crystallization studies to compare binding affinities across KDM4 isoforms .

Data Presentation and Reproducibility

Q. What are the best practices for reporting Zavondemstat's antitumor activity in compliance with academic journal guidelines?

  • Data granularity : Include tables summarizing key parameters (e.g., IC50, tumor growth inhibition rates) in the main text, with raw data in supplementary files .
  • Ethical compliance : Disclose Institutional Animal Care and Use Committee (IACUC) approvals for in vivo studies .
  • Reagent validation : Provide CAS numbers, batch IDs, and purity certificates for Zavondemstat and reference compounds .

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